

# Spectroscopic and Structural Characterization of N-Boc-D-cyclohexylglycinol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc-D-cyclohexylglycinol*

Cat. No.: B069588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-D-cyclohexylglycinol**, a key chiral intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of expected values derived from analogous compounds and general experimental protocols applicable to its characterization. This information is intended to serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this compound.

## Introduction

**N-Boc-D-cyclohexylglycinol** (CAS No. 188348-00-7) is a protected amino alcohol of significant interest in organic synthesis, particularly in the construction of chiral ligands, peptide mimics, and complex drug candidates. The presence of the bulky cyclohexyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group makes it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **N-Boc-D-cyclohexylglycinol**. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

## NMR Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **N-Boc-D-cyclohexylglycinol**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~4.8 - 5.0	d	1H	NH
~3.5 - 3.7	m	1H	CH-N
~3.4 - 3.6	m	2H	CH <sub>2</sub> -OH
~1.6 - 1.8	m	5H	Cyclohexyl (axial & equatorial)
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~1.0 - 1.3	m	6H	Cyclohexyl (axial & equatorial)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **N-Boc-D-cyclohexylglycinol**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~156	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~65	CH <sub>2</sub> -OH
~58	CH-N
~42	CH (Cyclohexyl)
~29	CH <sub>2</sub> (Cyclohexyl)
~28.5	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~26.5	CH <sub>2</sub> (Cyclohexyl)
~26	CH <sub>2</sub> (Cyclohexyl)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for **N-Boc-D-cyclohexylglycinol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3350	Medium	N-H stretch (amide)
~2930, ~2850	Strong	C-H stretch (cyclohexyl and Boc)
~1685	Strong	C=O stretch (Boc carbamate)
~1520	Medium	N-H bend (amide II)
~1170	Strong	C-O stretch (Boc)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **N-Boc-D-cyclohexylglycinol**

m/z	Ion
244.18	$[M+H]^+$
266.16	$[M+Na]^+$
188.15	$[M+H - C_4H_8]^+$ (loss of isobutylene)
144.12	$[M+H - Boc]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-Boc-D-cyclohexylglycinol**. Researchers should adapt these methods based on the specific instrumentation and laboratory conditions available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Boc-D-cyclohexylglycinol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean NMR tube.
- $^1H$  NMR Acquisition:
  - Use a standard 1D proton pulse sequence.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}C$  NMR Acquisition:
  - Use a standard 1D carbon pulse sequence with proton decoupling.

- Acquire a larger number of scans due to the low natural abundance of  $^{13}\text{C}$  (typically 1024 or more scans).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Reference the spectrum to the solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the instrument and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

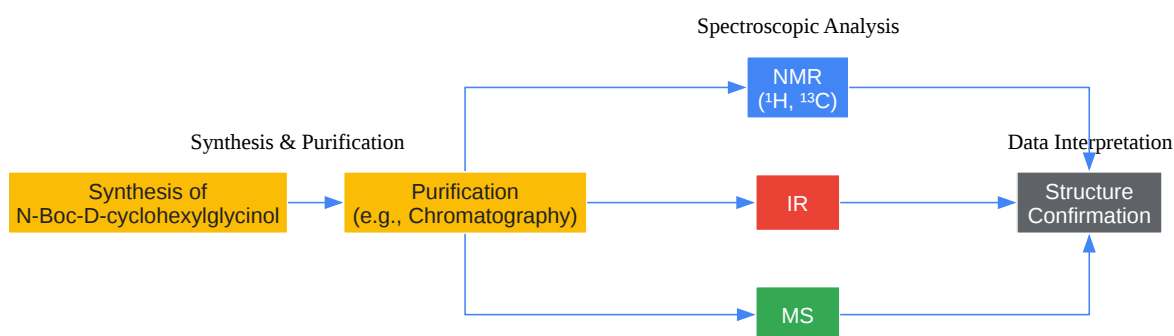
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
  - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

- Operate the mass spectrometer in positive ion mode to observe protonated molecules ( $[M+H]^+$ ) and other adducts.
- Acquire data over a mass range that includes the expected molecular weight of the compound (e.g.,  $m/z$  100-500).

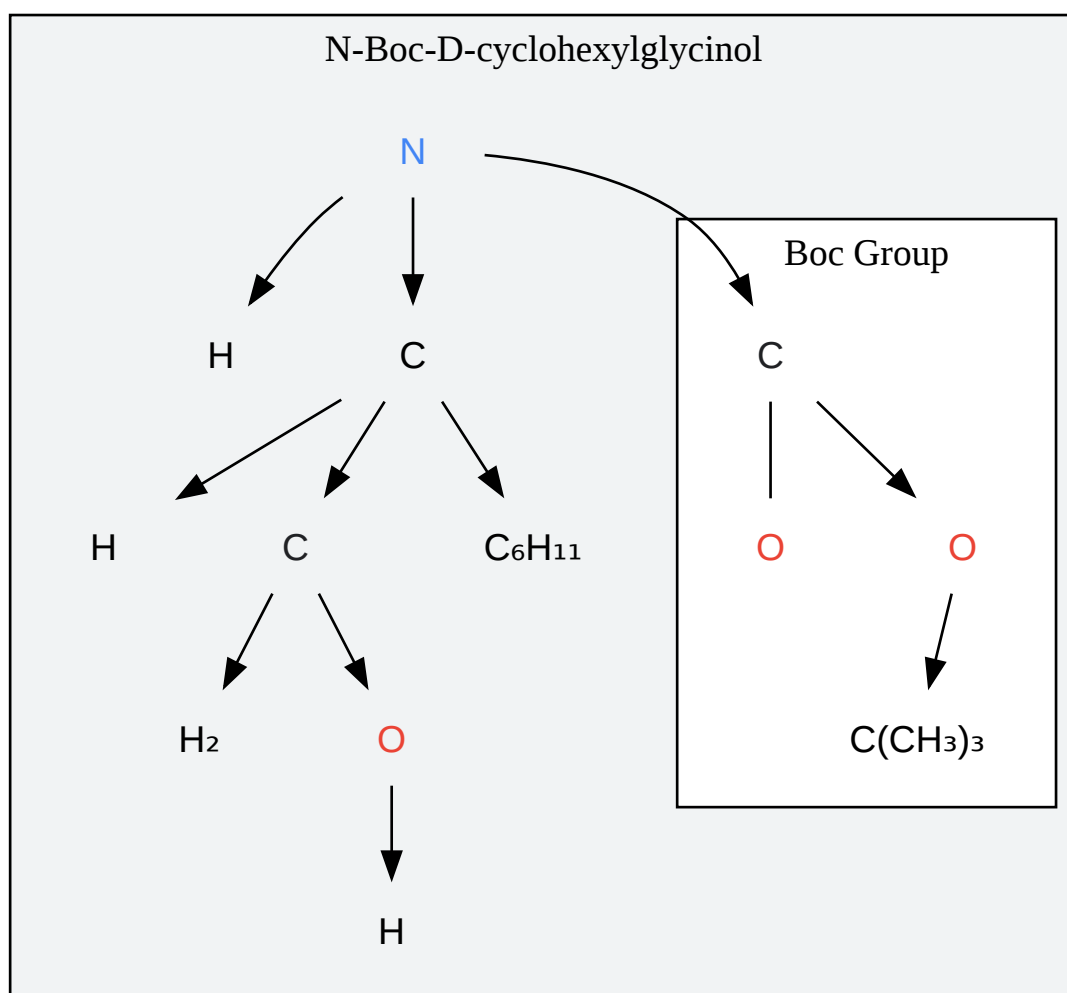
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **N-Boc-D-cyclohexylglycinol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **N-Boc-D-cyclohexylglycinol** with key functional groups highlighted.

- To cite this document: BenchChem. [Spectroscopic and Structural Characterization of N-Boc-D-cyclohexylglycinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069588#spectroscopic-data-of-n-boc-d-cyclohexylglycinol-nmr-ir-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)